N-(2-methylphenyl)-5-phenyl-1,3-oxazole-2-carboxamide
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Overview
Description
N-(2-methylphenyl)-5-phenyl-1,3-oxazole-2-carboxamide is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered rings containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-5-phenyl-1,3-oxazole-2-carboxamide typically involves the cyclization of β-hydroxy amides to oxazolines using reagents such as DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor . These reagents enable a mild and highly efficient cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar cyclization reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-methylphenyl)-5-phenyl-1,3-oxazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
N-(2-methylphenyl)-5-phenyl-1,3-oxazole-2-carboxamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-5-phenyl-1,3-oxazole-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may interfere with bacterial virulence pathways, including the two-component regulation system, flagellar assembly, and quorum sensing . These interactions disrupt the growth and pathogenicity of bacteria, making it a potential candidate for antimicrobial applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-methylphenyl)-5-phenyl-1,3-oxazole-2-carboxamide include:
Aleglitazar: An antidiabetic drug containing an oxazole moiety.
Ditazole: A platelet aggregation inhibitor with an oxazole structure.
Mubritinib: A tyrosine kinase inhibitor that includes an oxazole ring.
Oxaprozin: A COX-2 inhibitor with an oxazole component.
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of both phenyl and o-tolyl groups. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development .
Properties
IUPAC Name |
N-(2-methylphenyl)-5-phenyl-1,3-oxazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-12-7-5-6-10-14(12)19-16(20)17-18-11-15(21-17)13-8-3-2-4-9-13/h2-11H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAEOKVRSEFFTDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=NC=C(O2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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